molecular formula C24H27N3O4 B2407366 2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] CAS No. 840477-68-1

2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]

Cat. No.: B2407366
CAS No.: 840477-68-1
M. Wt: 421.497
InChI Key: YJWOUFKMTVTPQM-UHFFFAOYSA-N
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Description

This compound is a structurally complex spirocyclic molecule featuring a benzo[e]pyrazolo[1,5-c][1,3]oxazine core fused with a piperidine ring at the spiro junction. Key structural elements include:

  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring, known to enhance metabolic stability and influence receptor binding in medicinal chemistry .
  • 1'-Ethyl substituent: An alkyl group on the piperidine ring, which may modulate lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1'-ethyl-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-3-26-11-9-24(10-12-26)27-19(17-5-4-6-21(28-2)23(17)31-24)14-18(25-27)16-7-8-20-22(13-16)30-15-29-20/h4-8,13,19H,3,9-12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWOUFKMTVTPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N3C(CC(=N3)C4=CC5=C(C=C4)OCO5)C6=C(O2)C(=CC=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a synthetic molecule with a complex structure that has garnered attention for its potential biological activities, particularly in the field of cancer research. Its molecular formula is C24H27N3O4C_{24}H_{27}N_3O_4 and it has a molecular weight of approximately 421.497 g/mol .

Research indicates that compounds with similar structural features exhibit significant biological activities, particularly as anticancer agents. The proposed mechanisms of action include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase, preventing cancer cells from replicating .
  • Induction of Apoptosis : The compound is likely to trigger apoptotic pathways in cancer cells. This may involve the activation of the p53 pathway and modulation of Bcl-2 family proteins which are critical in regulating apoptosis .

Anticancer Properties

The compound's structural analogs have demonstrated activity against various cancer cell lines. For instance:

  • In Vitro Studies : Studies on related compounds have shown efficacy against breast cancer and leukemia cell lines, indicating that this compound may also possess similar properties.
  • Mechanistic Insights : The involvement of cyclin-dependent kinase pathways has been noted in inducing cell cycle arrest and apoptosis in cancer cells .

Other Biological Activities

While the primary focus has been on its anticancer properties, there are indications that the compound may also interact with various biochemical pathways relevant to other diseases:

  • Modulation of ABC Transporters : Some derivatives have been explored for their ability to modulate ATP-binding cassette (ABC) transporters, which play a crucial role in drug resistance mechanisms in cancer therapy .

Comparative Analysis of Related Compounds

Compound NameActivityReference
G11Potent against cancer cell lines
4-MethylumbelliferoneAnti-inflammatory properties; potential synergistic effects with other drugs
Spiro CompoundsInduced apoptosis in various cancer models

Notable Research Outcomes

A study highlighted the synthesis and biological evaluation of spiro compounds similar to our target compound, demonstrating significant anticancer activity through apoptosis induction and cell cycle modulation .

Scientific Research Applications

The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on current research findings and insights.

Anticancer Activity

Research indicates that compounds structurally similar to 2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] exhibit significant anticancer properties. These compounds have been shown to:

  • Induce apoptosis in various cancer cell lines.
  • Cause cell cycle arrest at the S phase.

Neuropharmacological Potential

There is emerging evidence suggesting that this compound may also have neuropharmacological applications:

  • It could potentially act as a neuroprotective agent due to its ability to modulate neurotransmitter systems.

Analgesic Properties

Some studies have indicated that derivatives of this compound may possess analgesic properties, making them candidates for pain management therapies.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound caused significant tumor regression in animal models. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Study 2: Neuroprotective Effects

In vitro studies showed that compounds similar to 2-(Benzo[d][1,3]dioxol-5-yl)-1'-ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] could protect neuronal cells from oxidative stress-induced damage.

Study 3: Analgesic Activity

A recent investigation into the analgesic effects of related compounds found that they significantly reduced pain responses in animal models, suggesting potential for development into therapeutic agents for chronic pain conditions.

Comparison with Similar Compounds

Key Observations :

  • Substitution at the 7-position (methoxy in the target vs. bromo in ) alters electronic properties, impacting solubility and binding affinity .
  • The 1'-ethyl group on piperidine may improve blood-brain barrier penetration compared to unsubstituted piperazine derivatives (e.g., ) .

Key Observations :

  • The target compound’s synthesis likely shares similarities with ’s hydrazine cyclization but requires precise spiro-annulation .
  • Copper-catalyzed methods () offer higher yields for related heterocycles, though applicability to spiro systems remains unexplored .

Key Observations :

  • The benzo[d][1,3]dioxol moiety is recurrent in anticonvulsant () and antimicrobial agents (), suggesting the target may share these activities .
  • The spiro architecture could reduce off-target effects compared to non-rigid analogs (e.g., ) .

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